molecular formula C10H14N2O2 B13527184 Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13527184
M. Wt: 194.23 g/mol
InChI Key: JFDQBJYGZABWJN-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action for methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is unique due to its specific ester functional group at the 6-position, which can influence its reactivity and interactions compared to other pyrrolo[1,2-a]pyrazine derivatives

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-8-3-4-9(10(13)14-2)12(8)6-5-11-7/h3-4,7,11H,5-6H2,1-2H3

InChI Key

JFDQBJYGZABWJN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=C(N2CCN1)C(=O)OC

Origin of Product

United States

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